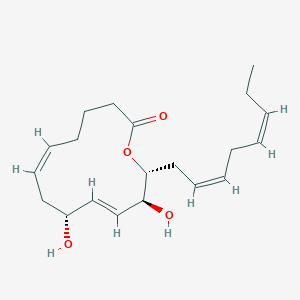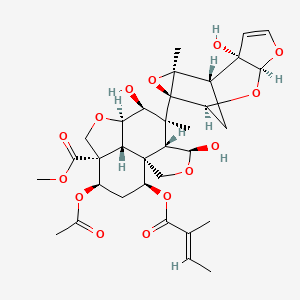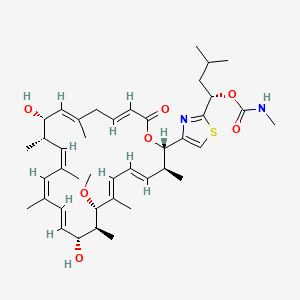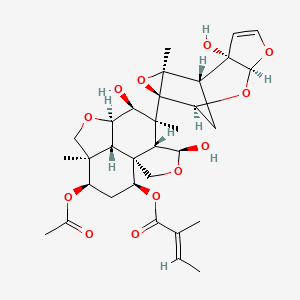
azadirachtin I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azadirachtin I is an azadirachtin.
科学的研究の応用
Azadirachtin Structure, Synthesis, and Biological Activities
Azadirachtin, derived from the neem tree, has been a focus of research since its isolation in 1968. It is notable for its complex molecular structure and biological properties as an insect antifeedant and growth regulator. The synthesis of azadirachtin has been challenging, requiring extensive efforts over decades (Veitch, Boyer, & Ley, 2008).
Insecticidal Effects and Mode of Action
Research has extensively documented azadirachtin's insecticidal effects, particularly its strong antifeedant, growth regulatory, and reproductive effects on insects. These effects vary across species, with notable sensitivity in Lepidoptera. The compound acts on chemoreceptors, hormone titers, and tissue, resulting in reduced insect fitness (Mordue & Blackwell, 1993).
Cellular and Molecular Effects
Azadirachtin has been shown to induce apoptosis in the midgut of insects like Spodoptera litura, affecting the digestion and absorption of nutrients and leading to growth inhibition. This process involves the activation of apoptotic signaling pathways (Shu et al., 2018).
Neurological Impact
Studies have revealed that azadirachtin can impact the central nervous system of insects, such as Drosophila melanogaster, by modulating cholinergic synaptic transmission and inhibiting calcium channels. This interference with neural activity contributes to its insecticidal action (Qiao et al., 2014).
Immunological Interactions
Azadirachtin has shown potential in modulating immune responses. It interacts with tumor necrosis factor receptors, inhibiting TNF-induced biological responses, thus suggesting a role in anti-inflammatory therapy (Thoh et al., 2009).
Azadirachtin as a Natural Pesticide
Despite its low toxicity to vertebrates and effectiveness as a pesticide, azadirachtin has not gained a prominent place in the market. Its complex synthesis and mode of action still require further research (Morgan, 2009).
Autophagy and Apoptosis Induction
Azadirachtin has been found to induce autophagy and apoptosis in insect cells, affecting cell proliferation. This effect is mediated through the disruption of signaling pathways like PI3K/AKT/TOR (Shao et al., 2016).
Reproductive and Developmental Effects
It significantly impacts mating success, gametic abnormalities, and progeny survival in insects like Drosophila melanogaster, indicating its potential to affect population dynamics of pest species (Oulhaci et al., 2018).
Apoptotic Mechanisms in Insect Cells
Further insights into the molecular mechanisms of azadirachtin-induced apoptosis in insect cells like Drosophila S2 have been gained, revealing its role in triggering intracellular calcium release and affecting genes related to apoptosis pathways (Xu et al., 2016).
Growth Inhibition and Protein Profile Changes
Proteomic studies indicate that azadirachtin affects proteins related to growth inhibition in Drosophila melanogaster larvae, providing insights into its mode of action at the molecular level (Wang et al., 2014).
Impact on Nutrient Absorption and Metabolism
Azadirachtin affects the growth and development of insects like Bactrocera dorsalis by altering midgut cell structure and inducing apoptosis. This leads to reduced nutrient absorption and metabolism in the midgut (Zhao et al., 2019).
特性
分子式 |
C32H42O12 |
|---|---|
分子量 |
618.7 g/mol |
IUPAC名 |
[(1S,4S,5R,6S,7S,8R,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H42O12/c1-7-14(2)24(35)42-18-11-17(41-15(3)33)27(4)12-39-20-21(27)30(18)13-40-25(36)22(30)28(5,23(20)34)32-19-10-16(29(32,6)44-32)31(37)8-9-38-26(31)43-19/h7-9,16-23,25-26,34,36-37H,10-13H2,1-6H3/b14-7+/t16-,17-,18+,19+,20-,21+,22+,23-,25+,26+,27-,28+,29+,30+,31+,32+/m1/s1 |
InChIキー |
DTVGLMFEPSBEIA-GSWRAVRCSA-N |
異性体SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@H]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)O)C)OC(=O)C |
SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C)OC(=O)C |
正規SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C)OC(=O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid](/img/structure/B1255366.png)

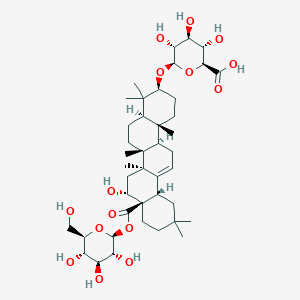



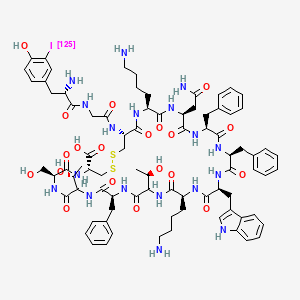
![(6E)-6-(3-ethoxy-4-hydroxybenzylidene)-2-(ethylsulfonyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1255379.png)
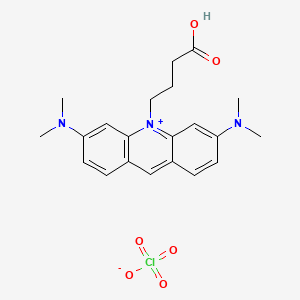
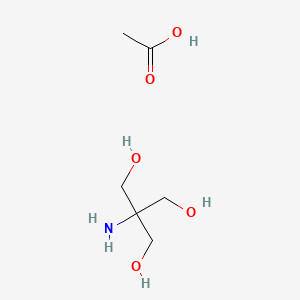
![4-[[(4S)-3-[2-(1-adamantyl)ethyl]-2-amino-4,5-dihydroimidazol-4-yl]methyl]phenol](/img/structure/B1255383.png)
